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Compound of Interest

Compound Name: N,N-Diethylmethylamine

Cat. No.: B1195487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-Diethylmethylamine (DEMA) is a tertiary amine that has emerged as a valuable standard

in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical properties,

particularly its low melting point, make it an exceptional lineshape standard for shimming the

magnetic field at low temperatures, a critical requirement for advanced NMR experiments such

as Dynamic Nuclear Polarization (DNP). This document provides detailed application notes and

protocols for the effective use of DEMA as an NMR standard.

Physicochemical Properties and NMR Data of N,N-
Diethylmethylamine
A summary of the key physicochemical and NMR properties of N,N-Diethylmethylamine is

presented below.
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Property Value Reference

Chemical Formula C₅H₁₃N [1]

Molar Mass 87.166 g·mol⁻¹ [1]

Appearance
Clear, colorless to pale yellow

liquid
[1]

Density 0.72 g/mL at 25 °C [1]

Melting Point -196.0 °C (77.1 K) [1]

Boiling Point 66.0 °C (339.1 K) [1]

Solubility in Water 310.5 g/L [1]

¹³C NMR Spectral Data
The following table summarizes the ¹³C chemical shifts of N,N-Diethylmethylamine.

Carbon Atom
Chemical Shift
(ppm) at 295 K

Linewidth (FWHM)
at 140 K

T₁ Relaxation Time
at 140 K

-CH₂-CH₃ 14.8 - -

N-CH₃ 43.0 <4 Hz 0.17 ± 0.03 s

-CH₂- 53.4 - -

Note: Data acquired at 14.7 T. The spectrum can be re-referenced after shimming by setting

the N-methyl peak to 43.0 ppm from DSS.[2]

Applications in NMR Spectroscopy
Lineshape Standard for Low-Temperature Experiments
The primary application of DEMA in NMR is as a lineshape standard for shimming the magnetic

field, particularly at low temperatures (around 130-140 K).[3][4] Many common shimming

standards solidify and produce broad peaks at these temperatures, rendering them ineffective.

DEMA, with its extremely low melting point of approximately 130 K, remains in a liquid state,
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providing narrow resonance lines essential for accurate magnetic field homogenization.[2] This

is especially crucial for techniques like Dynamic Nuclear Polarization (DNP) NMR, which are

performed at cryogenic temperatures to enhance signal sensitivity.[3][4]

The N-methyl carbon resonance of DEMA at 14.7 T and 140 K exhibits a full-width-half-max

(FWHM) linewidth of less than 4 Hz and a short spin-lattice relaxation time (T₁) of 0.17 ± 0.03 s.

[3][4] The narrow linewidth allows for precise shimming, while the short T₁ facilitates rapid data

acquisition, making the shimming process more time-efficient compared to standards with long

relaxation times.[3]

Experimental Protocols
Protocol 1: Using N,N-Diethylmethylamine as a
Lineshape Standard for Low-Temperature NMR
This protocol outlines the procedure for shimming an NMR spectrometer at low temperatures

using DEMA.

Materials:

N,N-Diethylmethylamine (DEMA), ≥97% purity

Appropriate NMR rotor (e.g., 3.2 mm ZrO₂)

Teflon spacer and Vespel cap

Pipette

Fume hood

Procedure:

Sample Preparation (perform in a fume hood):

Carefully pipette approximately 30 mg of N,N-Diethylmethylamine into a 3.2 mm ZrO₂

rotor.

Seal the rotor with a Teflon spacer and a tight-fitting Vespel cap.
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Spectrometer Setup (Room Temperature - 295 K):

Insert the DEMA sample into the NMR probe.

Set the spectrometer to the desired nucleus for observation (e.g., ¹³C).

Optimize the active shims using the N-methyl carbon signal of DEMA (at approximately

43.0 ppm). Aim for the narrowest possible linewidth (typically <1 Hz FWHM at room

temperature).[2]

Low-Temperature Shimming (~140 K):

Cool the probe to the target temperature (e.g., 140 K) and allow it to stabilize for at least 2

hours.[2]

The magic angle setting may need to be readjusted after cooling.[2]

Acquire a ¹³C NMR spectrum of the DEMA sample. Note that due to DEMA being in a

liquid phase, cross-polarization experiments will yield little signal; therefore, single-pulse

experiments should be used.[2]

Apply Waltz decoupling to remove JCH multiplets.[2]

Observe the linewidth of the N-methyl carbon peak. If the shims were only optimized at

room temperature, the linewidth at 140 K may be significantly broader (e.g., ~24 Hz).[2]

Re-optimize the shim fields at the low temperature, again focusing on minimizing the

FWHM of the N-methyl carbon peak. A well-shimmed magnet at 140 K should yield a

linewidth of <4 Hz for this peak.[2][3]

Once optimal shims are achieved, the DEMA sample can be replaced with the

experimental sample.

Data Acquisition Parameters (Example):

Acquisition Time: 1.0 s at 140 K[2]

Recycle Delay: 3 s at ~140 K[2]
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Workflow for Low-Temperature Shimming with DEMA
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Workflow for Low-Temperature Shimming with DEMA
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Protocol 2: General Protocol for Quantitative NMR
(qNMR) using an Internal Standard
While the primary use of DEMA is for shimming, it can potentially be used as an internal

standard for quantitative analysis in specific applications where its signals do not overlap with

the analyte signals. The following is a general protocol for qNMR using an internal standard,

which can be adapted for DEMA.

Key Considerations for using DEMA as a qNMR Standard:

Signal Overlap: Ensure that the ¹H or ¹³C signals of DEMA do not overlap with the signals of

the analyte.

Chemical Inertness: DEMA should not react with the analyte or the solvent.

Solubility: Both DEMA and the analyte must be fully soluble in the chosen deuterated

solvent.

Purity: The purity of the DEMA standard must be accurately known.

Materials:

N,N-Diethylmethylamine (DEMA) of known high purity (e.g., certified reference material)

Analyte of interest

High-purity deuterated solvent

Analytical balance (accurate to at least 0.01 mg)

NMR tubes

Procedure:

Sample Preparation:

Accurately weigh a specific amount of the analyte into a vial.
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Accurately weigh a specific amount of DEMA into the same vial. The molar ratio of the

standard to the analyte should be chosen to give comparable signal intensities for the

peaks to be integrated.

Dissolve the mixture in a precise volume of the chosen deuterated solvent.

Transfer the solution to an NMR tube.

NMR Data Acquisition:

Acquire the NMR spectrum under quantitative conditions. This typically involves:

A sufficiently long relaxation delay (D1), which should be at least 5 times the longest T₁

of both the analyte and the standard.

A 90° pulse angle.

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is

recommended for high accuracy).

Use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

Data Processing and Analysis:

Carefully phase and baseline correct the spectrum.

Integrate a well-resolved signal from the analyte and a well-resolved signal from DEMA.

Calculate the concentration or purity of the analyte using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std /

m_analyte) * Purity_std

Where:

I = Integral value

N = Number of protons giving rise to the signal
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MW = Molecular weight

m = mass

Purity = Purity of the standard

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative NMR (qNMR) Workflow
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Conclusion
N,N-Diethylmethylamine is a highly effective lineshape standard for NMR spectroscopy,

particularly for challenging low-temperature experiments where conventional standards are

inadequate. Its utility in ensuring optimal magnetic field homogeneity is critical for obtaining

high-resolution data in advanced applications like DNP NMR. While its primary role is in

shimming, its potential as a quantitative internal standard can be explored for specific

applications, provided there is no signal overlap and its purity is well-characterized. The

protocols provided herein offer a comprehensive guide for researchers to effectively utilize

DEMA in their NMR workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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